molecular formula C7H6Br2O2 B2402361 2,4-Dibromo-6-methoxyphenol CAS No. 53948-36-0

2,4-Dibromo-6-methoxyphenol

Cat. No.: B2402361
CAS No.: 53948-36-0
M. Wt: 281.931
InChI Key: LAONXLSELHLPBP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methoxyphenol is a useful research compound. Its molecular formula is C7H6Br2O2 and its molecular weight is 281.931. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONXLSELHLPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Brominated Phenols in Contemporary Chemical Research

Brominated phenols are a class of organic compounds that have garnered significant attention in various scientific fields. They are characterized by a phenol (B47542) ring substituted with one or more bromine atoms. These compounds are found in a diverse range of natural and synthetic environments.

Natural Occurrence and Ecological Roles

A significant number of brominated phenols are naturally produced by marine organisms, including algae, sponges, and worms. nih.govnih.govinchem.org They are considered secondary metabolites and are believed to play a role in chemical defense mechanisms. nih.govnih.gov For instance, they are thought to contribute to the distinct taste and flavor of some seafood. nih.govdoaj.org The concentration of these compounds can vary, with some marine algae containing high levels. awi.de Simple brominated phenols like 2,4-dibromophenol (B41371) (2,4-DBP) and 2,4,6-tribromophenol (B41969) (2,4,6-TBP) are consistently found in pristine marine habitats. inchem.org

Industrial Applications and Environmental Presence

Beyond their natural origins, certain brominated phenols are commercially synthesized for industrial applications, most notably as flame retardants. awi.de Their presence is not limited to industrial settings; they have been detected in various environmental compartments and even in human tissues, including milk, blood, and adipose tissue. inchem.org The atmospheric fate of brominated phenols involves degradation by photochemically produced hydroxyl radicals. inchem.org

Research Interest

The widespread presence and diverse activities of brominated phenols have spurred considerable research. Studies have explored their potential to disturb cellular calcium signaling, with 2,4-dibromophenol being identified as a potent inhibitor of voltage-dependent calcium currents. nih.govawi.de Their potential endocrine-disrupting effects are also a subject of investigation. awi.de Furthermore, the antioxidant and antimicrobial properties of brominated phenols are of interest for potential pharmaceutical applications. nih.gov

Table 1: Examples of Brominated Phenols in Research

Compound NameContext/Significance
2,4-Dibromophenol (2,4-DBP)Found in marine organisms, potent inhibitor of cellular Ca2+ signaling. nih.govawi.de
2,4,6-Tribromophenol (2,4,6-TBP)Used as an industrial flame retardant, found in marine organisms. inchem.orgawi.de
4-Bromophenol (4-BP)A natural bromophenol found in marine environments. inchem.org
2,6-Dibromophenol (B46663) (2,6-DBP)A natural bromophenol found in marine environments. inchem.org

Academic Significance of 2,4 Dibromo 6 Methoxyphenol Derivatives

The core structure of 2,4-Dibromo-6-methoxyphenol serves as a scaffold for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The introduction of different functional groups to this parent molecule can lead to compounds with a wide range of biological and chemical properties.

One area of significant interest is the development of derivatives with potential biological activities. For example, the synthesis of Schiff base derivatives has been explored. Schiff bases are known for their diverse biological activities, and introducing substituents to the this compound framework can yield new compounds for investigation. researchgate.net

Another avenue of research involves the creation of more complex molecules that incorporate the this compound moiety. For instance, a derivative named 2,4-Dibromo-6-[(3-mercapto-5-phenyl- awi.deontosight.aiontosight.aitriazol-4-ylimino)-methyl]-3-methoxy-phenol has been identified. ontosight.ai The presence of a triazole ring, along with the brominated phenol (B47542) structure, suggests potential antimicrobial, antioxidant, and enzyme-inhibiting properties. ontosight.ai

The synthesis of such derivatives often involves multi-step organic chemistry procedures. ontosight.ai Research in this area contributes to the broader understanding of structure-activity relationships, where the specific arrangement of atoms and functional groups dictates the compound's properties and potential applications.

Table 2: Investigated Derivatives of this compound

Derivative NamePotential Significance
2,4-Dibromo-6-[(3-mercapto-5-phenyl- awi.deontosight.aiontosight.aitriazol-4-ylimino)-methyl]-3-methoxy-phenolPotential antimicrobial, antioxidant, and enzyme inhibition activities. ontosight.ai
2,4-Dibromo-6-(4-iodophenyliminomethyl)phenolA Schiff base derivative with a planar molecular skeleton. researchgate.net
2,4-Dibromo-6-{[(2-methoxyphenyl)amino]methyl}phenolA derivative with potential applications in various chemical fields. bldpharm.com

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Methoxyphenol

Reactivity and Selectivity Prediction

Computational chemistry offers a suite of tools to predict how and where a molecule is likely to react. For 2,4-Dibromo-6-methoxyphenol, understanding its reactivity is crucial for predicting its behavior in various chemical and biological systems.

Conceptual Density Functional Theory (DFT) provides a framework to quantify the reactivity of a chemical species through a set of descriptors derived from the electron density. These descriptors offer a global and local perspective on the molecule's susceptibility to electrophilic and nucleophilic attack.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. The most prominent among these are the Fukui functions (f(r)) , which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help in identifying the sites most susceptible to nucleophilic (f+(r)) and electrophilic (f-(r)) attack.

To illustrate the application of these descriptors, the following interactive data table presents calculated conceptual DFT descriptors for a related brominated methoxyphenol derivative, (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, which serves as a model to understand the potential reactivity of this compound.

Table 1. Conceptual DFT Descriptors for a Model Brominated Methoxyphenol.
DescriptorValue (eV)
HOMO Energy-6.23
LUMO Energy-2.54
Energy Gap (η)3.69
Chemical Potential (μ)-4.385
Electrophilicity Index (ω)2.60

Note: The data in this table is for (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol and is presented for illustrative purposes.

Beyond static reactivity descriptors, computational chemistry allows for the dynamic exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate activation energies. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or nucleophilic substitution of the bromine atoms.

The process typically involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state of the reaction.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A minimum on the potential energy surface (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that the identified transition state correctly connects the desired reactants and products.

These calculations provide crucial information about the feasibility and kinetics of a reaction, offering a level of detail that is often difficult to obtain experimentally.

Advanced Computational Methodologies

The field of computational chemistry is continually evolving, with the development of more sophisticated and powerful techniques. These advanced methodologies offer new avenues for studying complex chemical systems like this compound.

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and reactivity. By training algorithms on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships and make rapid predictions for new compounds.

In the context of brominated phenols, ML could be applied to:

Predict Physicochemical Properties: Models can be trained to predict properties such as solubility, toxicity, and environmental fate based on the molecular structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: ML can be used to develop QSAR models that correlate the structural features of a series of brominated phenols with their biological activity or toxicity.

Reaction Outcome Prediction: ML models can be trained to predict the products and yields of chemical reactions involving brominated phenols under different conditions.

The development of such models relies on the availability of high-quality data and the careful selection of molecular descriptors that capture the essential chemical information.

For studying chemical reactions in complex environments, such as in a solvent or within the active site of an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach. In this method, the part of the system where the chemistry occurs (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the rest of the protein or solvent molecules) is described by a more computationally efficient molecular mechanics force field.

This approach allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the influence of the larger environment. For this compound, QM/MM simulations could be used to:

Investigate its metabolism by enzymes, such as cytochrome P450s, by modeling the reaction within the enzyme's active site.

Study its interactions with biological macromolecules to understand its mechanism of action or toxicity.

Simulate its behavior in different solvents to understand how the solvent influences its reactivity and properties.

QM/MM simulations bridge the gap between the accuracy of quantum chemistry and the ability to model large, complex systems, providing a more realistic picture of chemical processes in their native environments.

Reaction Mechanisms and Chemical Reactivity of 2,4 Dibromo 6 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2,4-Dibromo-6-methoxyphenol is highly substituted, which significantly influences the course of further electrophilic aromatic substitution (EAS) reactions. The reactivity of the ring is governed by the interplay of the electronic and steric effects of the existing substituents: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and two bromine (-Br) atoms.

The hydroxyl and methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. ucalgary.ca Conversely, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho, para-directors because of electron donation from their lone pairs. website-files.com

In this compound, the positions ortho and para to the strongly activating -OH and -OCH₃ groups are already occupied by bromine atoms. The directing groups on the ring are as follows:

-OH (at C1): Activator, directs ortho (C2, C6) and para (C4).

-OCH₃ (at C6): Activator, directs ortho (C1, C5) and para (C3).

-Br (at C2 & C4): Deactivators, direct ortho, para.

The positions available for substitution are C3 and C5.

Position C3: This position is meta to the -OH group but para to the -OCH₃ group.

Position C5: This position is meta to both the -OH and -OCH₃ groups.

Considering the powerful activating and directing influence of the methoxy group, electrophilic attack is most likely to occur at the C3 position, which is para to the methoxy group. Substitution at C5 is less favored as it is meta to the strongest activating groups. Therefore, further bromination or other electrophilic substitution would be expected to yield a 2,3,4-tribromo-6-methoxyphenol derivative.

The kinetics of bromination for phenols are highly dependent on the reaction conditions, such as pH and the choice of brominating agent. website-files.com Phenols are generally very reactive towards electrophilic substitution, often leading to polysubstitution, which necessitates the use of milder reaction conditions for controlled, selective reactions. libretexts.org

The electronic effects of the substituents are paramount in determining the reactivity of the aromatic ring. The -OH and -OCH₃ groups strongly activate the ring towards electrophilic attack by stabilizing the intermediate arenium ion through resonance. ucalgary.ca The two bromine atoms have a net deactivating effect, making the ring less nucleophilic than a non-halogenated counterpart, but the activating groups dominate, rendering the molecule reactive towards EAS.

Steric hindrance also plays a crucial role. The positions adjacent to the existing bulky bromine and methoxy groups (C3 and C5) are sterically hindered. An incoming electrophile will experience repulsion from these groups, which can affect the rate of reaction. researchgate.net However, since the electronic directing effects strongly favor substitution at the C3 position, this is likely to be the major product despite potential steric hindrance.

Summary of Substituent Effects on Electrophilic Aromatic Substitution:

Substituent Position Electronic Effect Directing Influence
-OH C1 Activating (Resonance) Ortho, Para
-OCH₃ C6 Activating (Resonance) Ortho, Para

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr). This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (halogen) to stabilize the negatively charged Meisenheimer complex intermediate. The subject molecule, however, contains electron-donating hydroxyl and methoxy groups, which destabilize this intermediate and thus disfavor the SNAr pathway.

Consequently, the replacement of the bromine atoms typically requires transition-metal catalysis. snnu.edu.cn Reactions such as the Buchwald-Hartwig amination, Suzuki coupling (for C-C bond formation), and Ullmann condensation can be employed to substitute the bromine atoms with various nucleophiles. These catalytic cycles involve the oxidative addition of the aryl bromide to a low-valent metal center, followed by reaction with the nucleophile and reductive elimination to yield the product. snnu.edu.cnsemanticscholar.org

Examples of Potential Catalytic Halogen Replacement Reactions:

Reaction Name Nucleophile Catalyst System (Typical) Product Type
Buchwald-Hartwig Amines (R₂NH) Palladium/Phosphine Ligand Aryl Amines
Suzuki Coupling Boronic Acids (RB(OH)₂) Palladium/Base Biaryls

The functional groups on the molecule also exhibit their own characteristic reactivity.

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation. For instance, in the Williamson ether synthesis, the phenoxide can react with an alkyl halide to form a new ether. researchgate.netreddit.com

Methoxy Functional Group: The methoxy group is an ether linkage. Ethers are generally stable but can be cleaved under harsh, acidic conditions, typically with strong acids like HBr or HI. wikipedia.orglibretexts.org The reaction involves protonation of the ether oxygen, making it a good leaving group (methanol). The bromide or iodide ion then acts as a nucleophile, attacking the methyl group via an SN2 mechanism to produce methyl bromide or methyl iodide and the corresponding catechol derivative (3,5-dibromocatechol). masterorganicchemistry.comchemistrysteps.com Cleavage of the aryl-oxygen bond does not occur due to the high energy of the phenyl cation intermediate. libretexts.org

Radical Reactions and Oxidation Pathways

Phenols, particularly those with bulky substituents, can undergo one-electron oxidation to form relatively stable phenoxyl radicals. nih.gov The presence of substituents at the ortho and para positions is crucial for the stability of these radical species, as it prevents rapid, uncontrolled coupling reactions. nih.gov

In this compound, oxidation (e.g., by chemical oxidants or enzymes like peroxidases) would generate a phenoxyl radical. nih.gov This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The primary fate of such radicals is often dimerization through radical-radical coupling. berstructuralbioportal.org This can occur via C-C or C-O bond formation. Given the substitution pattern, coupling could lead to the formation of complex dimeric structures, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) or polybrominated biphenyls (OH-PBBs), which are classes of compounds of environmental interest. frontiersin.org The specific coupling products would depend on the positions of highest spin density in the radical intermediate. researchgate.net

Tautomerism and Isomerization Processes

While this compound itself does not exhibit tautomerism, its derivatives, particularly Schiff bases formed by the condensation of a corresponding aldehyde derivative with a primary amine, can undergo phenol-imine/keto-amine tautomerism.

No direct experimental or theoretical studies on the tautomerism of Schiff base derivatives of this compound were found in the reviewed literature. However, extensive research on Schiff bases derived from other ortho-hydroxy aromatic aldehydes, such as salicylaldehyde (B1680747) and its derivatives, provides a solid framework for understanding this phenomenon.

The tautomeric equilibrium in these Schiff bases involves the intramolecular transfer of a proton between the phenolic oxygen and the imine nitrogen, as depicted below:

Phenol-Imine Tautomer <=> Keto-Amine Tautomer

This equilibrium is influenced by several factors, including the electronic nature of the substituents on the aromatic rings and the nature of the amine moiety.

Experimental Studies:

Experimental investigations into this tautomerism typically employ a range of spectroscopic techniques:

UV-Vis Spectroscopy: The phenol-imine and keto-amine tautomers exhibit distinct absorption bands. The phenol-imine form typically absorbs at shorter wavelengths, while the more conjugated keto-amine form absorbs at longer wavelengths.

FT-IR Spectroscopy: The O-H stretching vibration of the phenol-imine form and the N-H and C=O stretching vibrations of the keto-amine form can be used to identify and quantify the tautomers.

NMR Spectroscopy: 1H and 13C NMR chemical shifts are sensitive to the tautomeric form. The chemical shift of the proton involved in the intramolecular hydrogen bond is a particularly useful indicator.

Theoretical Studies:

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the tautomeric equilibrium. These studies can provide valuable insights into:

The relative energies and stabilities of the tautomers.

The geometries of the tautomers and the transition state for the proton transfer.

The calculated spectroscopic properties (NMR, IR, UV-Vis), which can be compared with experimental data to validate the theoretical model.

For a hypothetical Schiff base derivative of this compound, the electron-withdrawing bromine atoms and the electron-donating methoxy group would be expected to influence the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby affecting the position of the tautomeric equilibrium.

The solvent environment plays a crucial role in determining the position of the phenol-imine/keto-amine tautomeric equilibrium in Schiff base derivatives. The general principle is that the equilibrium will shift to favor the tautomer that is better solvated.

Polar Solvents: The keto-amine tautomer is generally more polar than the phenol-imine tautomer due to the presence of the C=O and N-H bonds, leading to a larger dipole moment. Consequently, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the keto-amine form, shifting the equilibrium in its favor.

Non-Polar Solvents: In non-polar solvents, the less polar phenol-imine tautomer is typically the predominant species.

This phenomenon, known as solvatochromism , where the color of a solution changes with the polarity of the solvent, is a hallmark of compounds exhibiting tautomerism. The effect of different solvents on the tautomeric equilibrium is often studied using UV-Vis spectroscopy, where a shift in the absorption maxima to longer wavelengths (bathochromic shift) with increasing solvent polarity is indicative of the stabilization of the keto-amine form.

The table below summarizes the general trend of solvent effects on the phenol-imine/keto-amine tautomeric equilibrium in Schiff bases.

Solvent PolarityPredominant TautomerExpected Spectroscopic Observation (UV-Vis)
Non-polar (e.g., hexane (B92381), toluene)Phenol-ImineAbsorption band at shorter wavelength
Polar Aprotic (e.g., DMSO, DMF)Keto-AmineAbsorption band at longer wavelength
Polar Protic (e.g., ethanol (B145695), methanol)Keto-AmineAbsorption band at longer wavelength

It is important to note that while these general trends are well-established for a variety of Schiff bases, the specific behavior of derivatives of this compound would require dedicated experimental and theoretical investigation.

Applications in Advanced Organic Synthesis and Materials Science

Precursors in Complex Molecule Synthesis

The reactivity of 2,4-Dibromo-6-methoxyphenol is primarily dictated by the interplay of its functional groups: the nucleophilic hydroxyl group, the activated aromatic ring, and the carbon-bromine bonds which can participate in coupling reactions. These features allow it to serve as a precursor in the multi-step synthesis of more intricate molecules.

Building Blocks for Polybrominated Diphenyl Ethers (PBDEs) and Analogues

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds known for their use as flame retardants. wikipedia.org Methoxylated PBDEs (MeO-PBDEs) and their hydroxylated counterparts (OH-PBDEs) are found in the environment, arising from both natural production by marine organisms and as metabolites of commercial PBDEs. researchgate.netnih.gov The synthesis of these compounds for use as analytical standards and in toxicological studies often requires brominated phenolic precursors.

The general synthetic route to methoxylated PBDEs involves a copper-catalyzed Ullmann condensation reaction, which couples an aryl halide with a phenol (B47542) or, in this case, a methoxyphenol. wikipedia.orgorganic-chemistry.org In this context, a brominated methoxyphenol, such as this compound, could theoretically react with a brominated aryl halide to form the diphenyl ether linkage central to the PBDE structure. Another established method is the methylation of synthesized OH-PBDEs to yield the corresponding MeO-PBDEs. researchgate.net Research has focused on synthesizing MeO-PBDEs that have substitution patterns commonly detected in environmental and biological samples, such as those with a 2,4-dibromo pattern in one of the rings. researchgate.net

Below is a table of representative methoxylated PBDEs, illustrating the types of structures for which a compound like this compound could serve as a potential precursor.

Compound NameAbbreviationMolecular Formula
6-Methoxy-2,2',4,4'-tetrabromodiphenyl ether6-MeO-BDE-47C₁₃H₈Br₄O₂
2'-Methoxy-2,4,4'-tribromodiphenyl ether2'-MeO-BDE-28C₁₃H₉Br₃O₂
4'-Methoxy-2,2',4,5'-tetrabromodiphenyl ether4'-MeO-BDE-49C₁₃H₈Br₄O₂

This table presents examples of methoxylated PBDEs that are studied as environmental contaminants or natural products. Their synthesis relies on precursors that include various brominated phenols and methoxyphenols.

Design and Synthesis of Novel Ligands for Coordination Complexes

Information regarding the direct use of this compound in the design and synthesis of novel ligands for coordination complexes is not available in the reviewed scientific literature. The synthesis of related Schiff base ligands typically requires a carbonyl group (aldehyde or ketone) for condensation with a primary amine, a functional group that this compound lacks. nih.govnih.govjcsp.org.pk

Intermediates in Natural Product Synthesis

Phenolic compounds, particularly those derived from plants, are common starting materials for the synthesis of bioactive molecules and natural product analogues. researchgate.net Eugenol (4-allyl-2-methoxyphenol), a structurally related 2-methoxyphenol, is a well-known building block for preparing new bioactive hydroxylated biphenyls and other derivatives. researchgate.netnih.gov

The synthesis of brominated natural products, which are frequently isolated from marine organisms, often involves the incorporation of bromine atoms onto a phenolic scaffold. nih.govnih.gov For instance, the synthesis of (S)-6,6′-dibromo-dehydrodieugenol, a biphenyl (B1667301) compound with antiproliferative activity, demonstrates a pathway where a 2-methoxyphenol (eugenol) is first dimerized and then brominated. nih.govnih.gov This suggests a plausible, though not explicitly documented, role for pre-brominated methoxyphenols like this compound as intermediates. Such a compound could potentially be used in coupling reactions to create the biphenyl core found in many natural products, bypassing the need for a separate bromination step.

The table below lists examples of bioactive compounds containing brominated methoxyphenol-derived structures.

Compound NameClassSource/Application
(S)-6,6′-Dibromo-dehydrodieugenolBiphenylSynthetic analogue of a natural product, shows antiproliferative activity. nih.gov
Hydroxylated BiphenylsBiphenylBioactive natural products and their analogues, often with antioxidant properties. nih.gov
Brominated Marine AlkaloidsAlkaloidClass of marine natural products known for diverse biological activities. nih.gov

This table showcases examples of complex bioactive molecules whose structures involve brominated and methoxylated phenolic units, highlighting the potential utility of precursors like this compound in their synthesis.

Development of Functional Materials

The application of this compound in the development of functional materials is not well-documented in the available scientific literature.

Precursors for Organic Electronic Materials and Optoelectronic Devices

There is no available information in the reviewed literature to suggest that this compound is used as a precursor for organic electronic materials or optoelectronic devices.

Synthesis of Polymers and Advanced Composite Materials

The primary route for synthesizing poly(phenylene oxide)s (PPOs), a class of high-performance polymers, is the oxidative coupling of 2,6-disubstituted phenols. uc.edunih.gov The substitution pattern of this compound, with a bromine atom at the 4-position, makes it unsuitable for the typical chain-extending polymerization reactions required to form linear PPOs. uc.edu No evidence was found for its use in other polymerization methods to create advanced composite materials.

Role in Chemical Sensor Development and Molecular Probes

The unique electronic and structural characteristics of this compound position it as a molecule of interest for the development of specialized chemical sensors and molecular probes. While direct applications are still emerging, its functional groups—hydroxyl, methoxy (B1213986), and bromine atoms—provide a versatile platform for designing targeted molecular tools. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton-labile site, making it sensitive to changes in the local chemical environment, such as pH or the presence of specific analytes.

The bromine atoms significantly influence the molecule's properties, particularly its electronic and photophysical behavior. Halogen atoms are known to induce a "heavy-atom effect," which can quench fluorescence. This property is highly valuable in the design of "turn-on" fluorescent probes, where the quenching effect is alleviated upon interaction with a specific target, leading to a detectable signal. Furthermore, the carbon-bromine bonds can participate in halogen bonding, a specific type of non-covalent interaction that can be exploited for selective molecular recognition of electron-donating species. The methoxy group also modulates the electron density of the aromatic ring, fine-tuning its reactivity and interaction capabilities. The combination of these features allows for the rational design of probes for detecting various chemical species, from metal ions to biologically relevant molecules.

Mechanistic Probes and Chemical Tools

Application in Studying Enzyme Inhibition (e.g., Monoamine Oxidase Type B)

Bromophenols as a class have demonstrated a wide spectrum of biological activities, including significant enzyme inhibitory properties. Research has shown that various brominated phenolic compounds can act as potent inhibitors for several enzyme classes, such as protein tyrosine phosphatases, α-glucosidase, carbonic anhydrases, and acetylcholinesterase. The structure-activity relationship (SAR) studies often reveal that the degree and position of bromination on the phenol ring are critical for inhibitory potency. For instance, in some cases, an increased number of bromine atoms correlates with stronger inhibition. nih.gov

This established activity of bromophenols suggests the potential of this compound as a scaffold for developing inhibitors for other enzymes, such as Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. While direct inhibition of MAO-B by this compound has not been extensively reported, its structural features—a substituted phenol ring—are present in other known enzyme inhibitors. The bromine and methoxy substituents would allow for systematic modification to optimize binding within the active site of a target enzyme. Further investigation is warranted to explore its efficacy and selectivity as an inhibitor for MAO-B and other enzymes.

Table 1: Examples of Enzyme Inhibition by Various Bromophenol Derivatives This table presents findings on related bromophenol compounds to illustrate the potential inhibitory activities of this chemical class.

Enzyme TargetInhibitor Class/CompoundReported Inhibition (Ki or IC50)
Carbonic Anhydrase I (hCA I)Novel Bromophenol DerivativesKi: 2.53 - 25.67 nM
Carbonic Anhydrase II (hCA II)Novel Bromophenol DerivativesKi: 1.63 - 15.05 nM
Acetylcholinesterase (AChE)Novel Bromophenol DerivativesKi: 6.54 - 24.86 nM
Protein Tyrosine Phosphatase 1BHighly Brominated DerivativesIC50: 0.68 µM
α-Glucosidase2,3,6-tribromo-4,5-dihydroxybenzyl methyl etherIC50: 11 µM
Protein Tyrosine Kinase (PTK)Diphenylmethane BromophenolsIC50: 16.0 µM

Data sourced from multiple studies investigating various bromophenol compounds. nih.govmdpi.comnih.gov

Investigation of Intermolecular Interactions and Recognition Processes

The study of this compound and its derivatives provides valuable insights into the nature of non-covalent forces that govern molecular recognition and crystal packing. The molecule's structure allows for a rich interplay of several key intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The most prominent interaction is the hydrogen bond involving the phenolic hydroxyl group, which can act as a strong hydrogen bond donor to an acceptor atom, such as the oxygen of another molecule. In the solid state, this often leads to the formation of dimers or polymeric chains through O-H···O interactions. researchgate.net

Halogen Bonding: The bromine atoms on the aromatic ring are capable of forming halogen bonds. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. nih.gov Halogenated phenols are known to form C-Br···O or C-Br···Br contacts, which play a crucial role in the assembly of supramolecular structures. nih.gov These interactions can be classified as Type I, where the C-Br···Br angles are approximately equal, or Type II, which are considered true halogen bonds with one angle near 180° and the other near 90°. nih.gov

The combination of these forces makes this compound a useful model compound for studying the principles of crystal engineering and molecular recognition, where a delicate balance of multiple weak interactions dictates the final supramolecular architecture.

Table 2: Potential Intermolecular Interactions of this compound

Interaction TypeStructural Feature InvolvedPotential Interacting Partners
Hydrogen BondingPhenolic -OH groupOxygen (e.g., from another phenol or methoxy group), Nitrogen
Halogen BondingBromine atoms at C2 and C4 positionsOxygen, Nitrogen, other Halogens
π-π StackingAromatic phenyl ringAnother aromatic ring
van der Waals ForcesEntire moleculeAll neighboring molecules

Environmental Photochemical and Biogeochemical Transformations of 2,4 Dibromo 6 Methoxyphenol

Photodegradation Pathways in Aquatic Environments

The presence of 2,4-Dibromo-6-methoxyphenol in sunlit aquatic environments initiates photochemical reactions that are critical to its environmental persistence and transformation. These processes can be broadly categorized into direct photolysis, driven by the direct absorption of solar radiation, and photosensitized degradation, mediated by other light-absorbing substances in the water.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical breakdown. For brominated phenols, a primary mechanism of direct photodegradation in water is the cleavage of the carbon-bromine (C-Br) bond. This process is initiated by the absorption of ultraviolet (UV) radiation, which provides the necessary energy to break the covalent bonds within the molecule.

Research on related bromophenols, such as 2,4-dibromophenol (B41371) (2,4-DBP) and 2,6-dibromophenol (B46663) (2,6-DBP), demonstrates that UV irradiation leads to efficient degradation and the release of bromide ions into the aqueous solution researchgate.net. The primary photochemical reaction is the homolytic cleavage of the C-Br bond, which results in the formation of a bromophenyl radical and a bromine radical. This radical-driven mechanism is supported by studies on 4-bromophenol, where isotope effects point to a process involving C-Br bond cleavage nih.govmdpi.com. However, the position of the bromine atom on the aromatic ring can influence the reaction mechanism, with some studies suggesting that heterolytic cleavage (forming ions) can also occur researchgate.net.

The initial debromination is often followed by further reactions, including the replacement of the bromine atom with a hydroxyl group, leading to the formation of less brominated, hydroxylated phenols mdpi.com. For instance, the photolysis of 2-bromophenol (B46759) can yield hydroxyderivatives through photohydrolysis reactions mdpi.com. The complete breakdown, or mineralization, of the compound into carbon dioxide and water can also occur, though this is typically a slower process than the initial debromination researchgate.net. The efficiency and specific products of direct photolysis are dependent on factors such as the wavelength of light, pH of the water, and the specific structure of the brominated phenol (B47542).

In natural waters, indirect photolysis, or photosensitized degradation, often plays a more significant role than direct photolysis. This process is driven by natural substances that absorb sunlight and transfer the energy to other molecules, generating highly reactive species that can degrade pollutants.

Dissolved organic matter (DOM), ubiquitous in aquatic environments, is a primary photosensitizer nih.govresearchgate.netfrontiersin.org. Upon absorbing solar radiation, DOM can generate several reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These ROS are powerful oxidants that can react with and degrade brominated phenols. For example, studies on the phenolic pesticide bromoxynil (B128292) have shown that photosensitizers like riboflavin, naturally present in water, can lead to efficient photooxidation involving both hydrogen peroxide and singlet oxygen nih.gov.

Table 1: Key Reactive Species in the Photodegradation of Brominated Phenols

Reactive Species Symbol Formation Pathway Role in Degradation
Hydroxyl Radical •OH Photosensitization by DOM; UV photolysis of nitrate (B79036) or hydrogen peroxide Highly reactive oxidant, adds to the aromatic ring or abstracts hydrogen atoms.
Singlet Oxygen ¹O₂ Energy transfer from excited state photosensitizers (e.g., DOM, riboflavin) to ground state oxygen (³O₂) Electrophilic attack on the electron-rich phenolic ring, leading to oxidation.
Bromine Radical Br• Homolytic cleavage of C-Br bond during direct photolysis; Oxidation of bromide ions by •OH Participates in secondary radical reactions, can abstract hydrogen or add to double bonds.
Hydrated Electron e⁻(aq) Photolysis of phenols under certain conditions A powerful reducing agent that can reductively dehalogenate brominated compounds.

Biodegradation and Biotransformation Studies

Microorganisms in soil, sediment, and water play a crucial role in the transformation of brominated phenols. These biogeochemical processes can lead to either partial transformation or complete mineralization of the compounds, significantly influencing their environmental fate.

The biodegradation of brominated phenols has been observed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. A key step in the microbial degradation of these compounds is dehalogenation, the removal of bromine atoms from the aromatic ring.

Under aerobic conditions, bacteria can utilize bromophenols as a source of carbon and energy. For instance, Ochrobactrum sp. strain TB01 has been shown to degrade 2,4,6-tribromophenol (B41969) (TBP) through sequential reductive debromination, converting it first to 2,4-dibromophenol (2,4-DBP), then to 2-bromophenol (2-BP), and finally to phenol, which can be further mineralized mdpi.commdpi.com. This process often requires an additional carbon source (co-substrate) to support microbial growth, as the carbon content in highly brominated phenols is low nih.gov. Bacterial strains such as Rhodococcus erythropolis and Pseudomonas fluorescens have also demonstrated the ability to degrade TBP in the presence of co-substrates like glucose or succinate (B1194679) researchgate.netnih.gov.

Anaerobic degradation is also a significant pathway, particularly in sediments and contaminated aquifers. In anaerobic environments, brominated phenols can serve as electron acceptors in a process known as dehalorespiration semanticscholar.org. Studies with anaerobic sediment slurries have shown that TBP can be reductively dehalogenated to phenol, which is then further metabolized researchgate.netresearchgate.net. Similarly, tetrabromobisphenol A (TBBPA) is reductively debrominated to bisphenol A under anaerobic conditions researchgate.netresearchgate.net. A sequential anaerobic-aerobic process is often considered the most effective strategy for complete mineralization, where the initial anaerobic step removes the bromine atoms, making the resulting phenol or bisphenol A more amenable to rapid aerobic degradation researchgate.netresearchgate.net.

The biotransformation of bromophenols does not always lead to complete mineralization. Often, intermediate metabolites are formed, which may have their own environmental significance.

One of the most common biotransformation reactions for bromophenols in the environment is O-methylation. Microorganisms can add a methyl group to the hydroxyl moiety of the bromophenol, converting it into a brominated anisole (B1667542) (bromoanisole) researchgate.net. For example, 2,4-dibromophenol can be microbially methylated to form 2,4-dibromoanisole. These bromoanisoles are often more volatile and less water-soluble than their parent bromophenols and have been detected in various environmental compartments. This transformation is significant as it alters the physicochemical properties of the compound, affecting its transport, partitioning, and potential for long-range environmental transport researchgate.net.

In addition to methylation, other metabolites can be formed through partial degradation. As seen in the degradation pathway of TBP by Ochrobactrum sp., less-brominated phenols like 2,4-DBP and 2-BP are key intermediates mdpi.commdpi.com. During the degradation of TBBPA, bisphenol A is a major transformation product under anaerobic conditions researchgate.netresearchgate.net. Marine algae are known to naturally produce a wide variety of bromophenols, and these organisms, along with associated bacteria, can also contribute to the transformation and cycling of these compounds in marine ecosystems frontiersin.org.

Table 2: Examples of Microbial Transformation of Related Bromophenols and Identified Products

Parent Compound Microorganism/System Conditions Major Transformation Products
2,4,6-Tribromophenol (TBP) Ochrobactrum sp. TB01 Aerobic 2,4-Dibromophenol, 2-Bromophenol, Phenol
2,4,6-Tribromophenol (TBP) Anaerobic Sediment Slurry Anaerobic 2,4-Dibromophenol, 2,6-Dibromophenol, Phenol
Tetrabromobisphenol A (TBBPA) Anaerobic Sediment Slurry Anaerobic Bisphenol A (BPA)
Various Bromophenols Environmental Microbes Aerobic/Anaerobic Brominated Anisoles (via O-methylation)

The microbial degradation and transformation of bromophenols are catalyzed by specific enzymes. These biocatalysts are responsible for the key reaction steps, including dehalogenation and aromatic ring cleavage.

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. Reductive dehalogenases are crucial in anaerobic environments, where they remove bromine atoms by replacing them with hydrogen atoms. This is the initial and often rate-limiting step in the anaerobic degradation of highly halogenated phenols semanticscholar.org. Hydrolytic dehalogenases, which replace a halogen with a hydroxyl group, are also involved in the degradation of some halogenated compounds.

Oxygenases play a vital role in the aerobic degradation of aromatic compounds. Monooxygenases introduce a single oxygen atom into the substrate, often initiating the degradation process by hydroxylating the aromatic ring. This can lead to oxidative dehalogenation, where a bromine atom is removed and replaced by a hydroxyl group. For example, a two-component FAD-dependent monooxygenase in Cupriavidus sp. is involved in the degradation of 2,6-dibromo-4-nitrophenol. Dioxygenases incorporate both atoms of molecular oxygen into the substrate, which is a key step in the cleavage of the aromatic ring after initial dehalogenation and hydroxylation steps.

Bromoperoxidases , particularly vanadium bromoperoxidases (V-BrPO), are enzymes found in marine organisms like algae. While they are primarily known for catalyzing the bromination of organic compounds to produce bromophenols, they can also be involved in transformation reactions. These enzymes use bromide and hydrogen peroxide to generate a reactive brominating species, which can lead to the modification and coupling of phenolic compounds. The enzymatic processes in marine environments contribute to the natural production and complex cycling of a vast array of brominated organic compounds.

Environmental Fate Modeling and Prediction

Environmental fate models are valuable tools for predicting the transport, distribution, and persistence of chemicals in the environment. Quantitative Structure-Activity Relationship (QSAR) models are a specific type of in silico tool used to predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. uninsubria.itecetoc.org

For this compound, specific environmental fate models are not available. However, QSAR models developed for substituted phenols and brominated flame retardants (BFRs) can provide estimations of its environmental behavior. uninsubria.itnih.gov These models use molecular descriptors, which are numerical representations of the chemical's structure and properties, to predict its fate. nih.gov

Key parameters predicted by QSAR models for environmental fate assessment include:

Log Kow (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity of a compound and its tendency to partition into organic matter in soil and sediment. A higher log Kow suggests a greater potential for bioaccumulation. QSAR studies have shown a strong correlation between log Kow and the toxicity of phenols to aquatic organisms. nih.gov

Persistence (Half-life): Models can estimate the degradation half-life of a compound in different environmental compartments (air, water, soil, sediment), providing an indication of its persistence.

Bioaccumulation Factor (BAF): This factor predicts the extent to which a chemical will accumulate in the tissues of living organisms from the surrounding environment.

The OPERA (OPEn structure–activity/property Relationship App) models, for instance, are a suite of open-source QSAR models that predict various physicochemical properties and environmental fate endpoints for a wide range of chemicals. researchgate.net While not specifically parameterized for this compound, these models could be used to generate estimates for its properties based on its structure.

The table below illustrates the types of data that can be generated by environmental fate models for a compound like this compound, based on general QSAR principles for substituted phenols.

Environmental Parameter Predicted Trend for Substituted Phenols Significance for Environmental Fate
Log Kow Increases with increasing halogenation and decreasing polarity.Higher values indicate greater partitioning to soil and sediment, and higher potential for bioaccumulation. nih.gov
Water Solubility Decreases with increasing hydrophobicity (higher Log Kow).Affects the mobility of the compound in aquatic systems.
Vapor Pressure Generally low for phenolic compounds.Low volatility suggests limited transport in the atmosphere.
Biodegradation Half-life Can be predicted based on structural features. Halogenation can sometimes decrease the rate of biodegradation.A key determinant of persistence in soil and water.

It is important to note that the predictions from these models are estimations and should be supported by experimental data whenever possible. The accuracy of QSAR models depends on the quality and diversity of the data used to develop them. uninsubria.itresearchgate.net

Analytical Methodologies for Complex Environmental and Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2,4-Dibromo-6-methoxyphenol from intricate sample matrices, thereby preventing interference from other compounds. The choice between gas and liquid chromatography is primarily dependent on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of semi-volatile organic compounds like this compound. For effective GC analysis of phenolic compounds, a derivatization step is often necessary to increase their volatility and thermal stability. This typically involves converting the polar hydroxyl group into a less polar ether or ester, for example, through silylation.

The separation is commonly achieved on a low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that allow for unambiguous identification. For trace-level quantification, selected ion monitoring (SIM) is employed, where only specific mass-to-charge ratio (m/z) ions corresponding to the target analyte are monitored, significantly enhancing sensitivity and reducing background noise. The molecular ion and key fragment ions resulting from the loss of a methyl group (-CH₃) and bromine atoms (-Br) are typically selected for monitoring.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Brominated Phenol (B47542) (Note: These are representative parameters and would require optimization for this compound)

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Injector Temp. 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For the analysis of this compound without derivatization, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. This technique is particularly suited for polar, non-volatile, and thermally labile compounds. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for separation.

A C18 stationary phase is most common, with a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To improve chromatographic peak shape and enhance ionization efficiency, additives like formic acid or acetic acid are often included in the mobile phase. Detection is achieved using a mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in negative ion mode, which is highly sensitive for phenolic compounds due to the deprotonation of the hydroxyl group.

Hyphenated Techniques for Enhanced Resolution and Sensitivity

To handle extremely complex samples and achieve very low detection limits, tandem mass spectrometry (MS/MS) is coupled with liquid chromatography, a technique known as LC-MS/MS. This hyphenated approach provides a significant enhancement in selectivity and sensitivity. In LC-MS/MS, the precursor ion corresponding to the deprotonated this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer.

This process, known as multiple reaction monitoring (MRM), is highly specific and effectively filters out chemical noise from the matrix, allowing for reliable quantification at picogram levels. The selection of optimal precursor-to-product ion transitions is a critical step in method development.

Table 2: Representative LC-MS/MS Parameters for Brominated Phenol Analysis (Note: Specific MRM transitions must be empirically determined for this compound)

Parameter Value
LC Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ To be determined (Expected m/z ~281)
Product Ions To be determined via fragmentation studies

| Collision Energy | Optimized for each transition |

Spectroscopic Detection Methods

While mass spectrometry is the most definitive detection method, spectroscopic techniques, particularly when coupled with chromatography, also play a role in the analysis of this compound.

UV-Vis Detection in High-Performance Liquid Chromatography Systems

High-performance liquid chromatography with ultraviolet-visible (UV-Vis) detection is a robust and widely available technique for the quantification of phenolic compounds. These compounds possess a benzene (B151609) ring, which is a chromophore that absorbs light in the UV region. The methoxy (B1213986) and bromine substituents on the phenolic ring of this compound will influence the wavelength of maximum absorbance (λmax). For simple methoxyphenols, absorption maxima are often observed around 280 nm. The presence of bromine atoms is expected to cause a bathochromic (red) shift to a longer wavelength. A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment.

Advanced Fluorescence Detection Techniques

Fluorescence detection can offer superior sensitivity and selectivity over UV-Vis detection for compounds that fluoresce. Phenolic compounds can exhibit native fluorescence, typically with excitation wavelengths around 270-280 nm and emission wavelengths near 300 nm. However, the fluorescence intensity is highly dependent on the molecular structure and can be significantly affected by substituents. The presence of heavy atoms like bromine can lead to a "heavy-atom effect," which may quench the native fluorescence of the molecule.

If native fluorescence is weak or absent, derivatization with a fluorescent tagging agent can be employed. This involves reacting the hydroxyl group of this compound with a reagent that introduces a highly fluorescent moiety to the molecule. This approach dramatically increases sensitivity, allowing for detection at very low concentrations when coupled with HPLC.

The accurate quantification of this compound in complex samples, such as environmental water or biological tissues, necessitates robust sample preparation and extraction methodologies. These steps are critical for isolating the target analyte from interfering matrix components, concentrating it to detectable levels, and ensuring compatibility with the final analytical instrument.

Sample Preparation and Extraction Methodologies

Effective sample preparation is a cornerstone of reliable analysis. For solid samples like soil, sediment, or biological tissues, initial treatment may involve homogenization with an organic or aqueous solvent, followed by centrifugation or filtration to separate the liquid extract from solid debris windows.net. For aqueous samples, pH adjustment and filtration of particulates are common preliminary steps windows.net.

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, faster processing times, and increased reproducibility windows.net. The process involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a different solvent thermofisher.com.

For a moderately non-polar compound like this compound, a reversed-phase SPE mechanism is typically employed. This involves a non-polar stationary phase (the sorbent) and a polar mobile phase (the sample). Polymeric sorbents are often favored over traditional silica-based C18 materials due to their wider selectivity, resistance to deconditioning (phase collapse), and ability to handle larger sample volumes and viscous matrices windows.net.

A general SPE protocol for extracting this compound from an aqueous sample would consist of the following steps:

Sorbent Conditioning: The sorbent is prepared by passing a water-miscible organic solvent (e.g., methanol) to solvate the stationary phase, followed by water or a buffer to prepare the sorbent for the aqueous sample waters.com.

Sample Loading: The pre-treated sample is passed through the conditioned cartridge. The phenolic nature of this compound means its retention on reversed-phase sorbents is pH-dependent. Adjusting the sample pH to be at least two units below the analyte's pKa ensures it is in its neutral, less polar form, maximizing retention.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/organic solvent mixture) to remove polar, interfering compounds that were not strongly retained.

Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a strong, non-polar organic solvent (e.g., acetonitrile or methanol) waters.com.

The following interactive table outlines a hypothetical SPE protocol for the extraction of this compound from a water sample.

StepProcedurePurpose
1. Conditioning Pass 5 mL of methanol, followed by 5 mL of deionized water (pH adjusted to ~2) through the cartridge.To activate the sorbent and ensure reproducible retention of the analyte.
2. Sample Loading Acidify the water sample (e.g., 500 mL) to pH 2 with HCl. Load the sample onto the cartridge at a flow rate of 10-12 mL/min.To convert the phenol to its neutral form for strong retention on the reversed-phase sorbent.
3. Washing Wash the cartridge with 5 mL of deionized water.To remove co-extracted hydrophilic impurities and salts.
4. Drying Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.To remove residual water before elution with an organic solvent.
5. Elution Elute the analyte with 2 x 2 mL of acetonitrile into a collection vial.To recover the purified and concentrated this compound.

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent phenomenex.com. The efficiency of LLE depends on the partition coefficient (LogP) of the analyte, which describes its relative solubility in the organic versus the aqueous phase chromatographyonline.comelementlabsolutions.com.

Optimization of an LLE protocol for this compound involves several key parameters:

Solvent Selection: The choice of extraction solvent is critical. The solvent should have a high affinity for the analyte, be immiscible with the sample matrix, and have a suitable boiling point for easy removal post-extraction. For phenolic compounds, solvents like dichloromethane, ethyl acetate (B1210297), or hexane (B92381) are commonly used. The principle of "like dissolves like" suggests matching the polarity of the solvent to the analyte chromatographyonline.comelementlabsolutions.com.

pH Adjustment: As an ionizable acidic compound, the partitioning behavior of this compound is highly dependent on the pH of the aqueous sample. To ensure the analyte is in its neutral, more hydrophobic form, the sample pH should be adjusted to at least two units below its pKa, which drives it into the organic phase chromatographyonline.comscioninstruments.com. Conversely, back-extraction into a fresh aqueous phase can be achieved by raising the pH to deprotonate the phenol, making it more water-soluble elementlabsolutions.com.

Solvent-to-Sample Ratio: Increasing the volume ratio of the organic solvent to the aqueous sample can improve recovery, with a ratio of 7:1 sometimes considered a generic optimum, though the ideal ratio depends on the analyte's partition coefficient chromatographyonline.comelementlabsolutions.com.

Salting-Out Effect: The solubility of organic compounds in the aqueous phase can be decreased by adding a high concentration of an inert salt, such as sodium chloride or sodium sulfate (B86663) chromatographyonline.com. This "salting-out" effect increases the partitioning of the analyte into the organic solvent, thereby enhancing extraction efficiency elementlabsolutions.com.

The table below summarizes the optimization strategies for the LLE of this compound.

ParameterOptimization StrategyRationale
Extraction Solvent Select a solvent like ethyl acetate or dichloromethane.Matches the moderate polarity of the target analyte, promoting high partition into the organic phase.
Sample pH Adjust the aqueous sample pH to < 4 (assuming a pKa of ~6-7).Ensures the phenol is in its neutral form, maximizing its hydrophobicity and transfer to the organic phase chromatographyonline.comscioninstruments.com.
Solvent/Sample Ratio Empirically test ratios from 1:5 to 1:1 (v/v) to find the optimal balance between recovery and solvent usage.A higher ratio generally increases recovery but also increases cost and waste chromatographyonline.comelementlabsolutions.com.
Ionic Strength Add NaCl or Na₂SO₄ to the aqueous sample to near saturation.The "salting-out" effect reduces the analyte's solubility in the aqueous phase, improving extraction efficiency chromatographyonline.comelementlabsolutions.com.
Extraction Method Perform multiple extractions (e.g., 3x) with smaller volumes of solvent.Generally more efficient than a single extraction with a large volume.

In recent years, a focus on green analytical chemistry has driven the development of advanced microextraction techniques that significantly reduce solvent consumption and sample volume. These methods are often more efficient and can be more easily automated compared to traditional SPE and LLE researchgate.net.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. For semi-volatile compounds like this compound, SPME is highly effective. Optimization involves selecting the appropriate fiber coating (e.g., Polydimethylsiloxane for non-polar compounds or Polyacrylate for more polar ones), extraction time, and temperature nih.govnih.gov.

Liquid-Phase Microextraction (LPME): LPME encompasses several variations where a micro-volume of extraction solvent is used to extract analytes from a sample. In dispersive liquid-liquid microextraction (DLLME), an appropriate extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, forming a cloudy solution. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. These techniques offer high enrichment factors but require careful optimization of solvent types and volumes nih.gov.

The following table provides a comparison of these advanced techniques with conventional methods.

TechniquePrincipleAdvantagesDisadvantages
SPE Analyte partitions onto a solid sorbent.High reproducibility, easily automated, lower solvent use than LLE windows.net.Can be costly, potential for cartridge clogging windows.net.
LLE Analyte partitions between two immiscible liquids.Simple, inexpensive equipment scioninstruments.com.Labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue scioninstruments.com.
SPME Analyte partitions onto a coated fiber.Solvent-free, simple, sensitive, integrates sampling and extraction nih.gov.Fiber fragility, limited sample capacity, potential for matrix effects.
LPME/DLLME Analyte partitions into a micro-drop of solvent.Very low solvent use, high enrichment factor, rapid nih.gov.Can be complex to optimize, requires specific solvent properties.

Method Validation and Quality Assurance in Environmental Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose researchgate.net. It is a critical component of quality assurance, ensuring that the data generated are reliable, reproducible, and accurate. For the analysis of this compound in environmental or biological samples, a developed method must be rigorously validated.

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is often desired mdpi.comresearchgate.net.

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing spiked samples at different concentration levels, with recovery values typically expected to be within 80-120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria often being ≤ 15% mdpi.comresearchgate.net.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy mdpi.comresearchgate.net.

The table below presents typical acceptance criteria for method validation in analytical chemistry.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995 (often ≥ 0.999) mdpi.comresearchgate.net
Accuracy (% Recovery) 80 - 120%
Precision (RSD%) ≤ 15% (≤ 20% at LOQ)
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Quality Assurance (QA) involves the systematic actions necessary to provide adequate confidence that a measurement process will produce data of a quality sufficient for its intended use. In environmental analysis, this includes:

Regular analysis of procedural blanks to monitor for contamination.

Analysis of matrix spikes and matrix spike duplicates to assess method accuracy and precision in the specific sample matrix.

Use of Certified Reference Materials (CRMs), where available, to provide an independent check on accuracy.

Participation in inter-laboratory proficiency testing schemes to evaluate performance against other laboratories.

Future Research Directions and Emerging Paradigms in 2,4 Dibromo 6 Methoxyphenol Chemistry

Development of Next-Generation Synthetic Strategies and Sustainable Methodologies

The synthesis of halogenated phenols is undergoing a paradigm shift towards greener and more efficient methods. Future research on 2,4-Dibromo-6-methoxyphenol will likely focus on moving away from traditional batch syntheses, which often involve harsh conditions and generate significant waste.

Next-generation synthetic strategies are anticipated to include:

Continuous Flow Chemistry : This approach offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The use of microreactors can significantly shorten reaction times for the synthesis of substituted phenols. nih.govacs.orgresearchgate.net

Organocatalysis : The use of small organic molecules as catalysts presents a more sustainable alternative to metal-based catalysts for the ortho-selective halogenation of phenols. sci-hub.seresearchgate.net This can reduce the risk of heavy metal contamination in the final product.

Photocatalysis and Electrosynthesis : These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. Electrochemical methods, for instance, can be used for late-stage bromination of complex molecules. acs.org

Chemoenzymatic and Biocatalytic Methods : Leveraging enzymes, such as haloperoxidases, for the regioselective bromination of phenols offers a highly specific and environmentally benign synthetic route. acs.org

These sustainable methodologies aim to align the production of this compound with the principles of green chemistry, minimizing environmental impact and improving economic feasibility. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. For this compound and its derivatives, these computational tools can accelerate research in several ways:

Predictive Modeling : AI/ML algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and toxicity of novel bromophenol derivatives. dokumen.pub This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Reaction Optimization : Machine learning models can analyze complex reaction data to identify optimal conditions for the synthesis of this compound, maximizing yield and minimizing byproducts.

De Novo Design : Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of this compound analogs with enhanced performance in specific applications.

The integration of AI and ML will undoubtedly streamline the research and development pipeline, reducing the time and cost associated with bringing new chemical entities from the laboratory to the market.

Deep Mechanistic Insights from Advanced Spectroscopic and Computational Approaches

A fundamental understanding of the structure, reactivity, and interactions of this compound at the molecular level is crucial for its effective application. Advanced spectroscopic and computational techniques are providing unprecedented insights.

Advanced Spectroscopic Techniques :

Operando Spectroscopy : This involves monitoring chemical reactions in real-time under actual operating conditions, providing dynamic information about reaction intermediates and mechanisms. researchgate.netacs.orgresearchgate.netosti.gov

2D NMR and High-Resolution Mass Spectrometry : These techniques are invaluable for the unambiguous structural elucidation of this compound and its derivatives, as well as for characterizing complex reaction mixtures. mdpi.comacs.orgejbps.com

Computational Chemistry :

Density Functional Theory (DFT) : DFT calculations are used to predict a wide range of properties, including molecular geometry, vibrational spectra, and electronic structure. researchgate.netresearchgate.net This aids in the interpretation of experimental data and provides insights into reaction mechanisms.

Quantum Chemical Electron Impact Mass Spectrum (QCEIMS) : This method allows for the accurate prediction of mass spectra, which is essential for the identification of unknown compounds. uwa.edu.au

The synergy between advanced spectroscopy and computational modeling will continue to deepen our understanding of the fundamental chemistry of this compound.

Table 1: Advanced Techniques for Characterizing this compound

Technique Category Specific Method Application
Spectroscopy Operando Spectroscopy Real-time monitoring of synthesis and degradation reactions.
2D NMR Spectroscopy Detailed structural elucidation and confirmation.
High-Resolution Mass Spectrometry Accurate mass determination and molecular formula confirmation.
Computational Density Functional Theory (DFT) Prediction of molecular structure, properties, and reactivity.
QCEIMS Prediction of mass spectra for identification.

Exploration of Novel Applications in Interdisciplinary Fields

While this compound has established applications, future research is expected to uncover new roles for this compound in various interdisciplinary fields.

Materials Science : The presence of bromine atoms can impart flame-retardant properties, making bromophenols valuable in the development of new polymers and electronic materials. smolecule.comrsc.orgresearchgate.net Research may focus on incorporating this compound into novel polymer backbones to enhance thermal stability and other material properties.

Chemical Biology : Bromophenols are known to possess a range of biological activities. Future studies may explore the potential of this compound and its derivatives as chemical probes to study biological processes or as scaffolds for the development of new therapeutic agents.

Agrochemicals : The biological activity of bromophenols could be harnessed for the development of new pesticides or herbicides, with research focusing on maximizing efficacy while minimizing environmental impact.

Polymer Chemistry : Oxidative polymerization of phenolic compounds can lead to the formation of novel polymers with interesting properties. kyoto-u.ac.jp The specific substitution pattern of this compound could be exploited to create polymers with unique structural and functional characteristics.

The exploration of these novel applications will require collaboration between chemists, biologists, materials scientists, and engineers.

Contribution to Environmental Remediation and Green Chemical Technologies

The environmental fate and potential for remediation of halogenated compounds are of significant interest. Future research will likely investigate the role of this compound in environmental processes and its potential use in green technologies.

Biodegradation : Studies on the biodegradation of brominated aromatics by microorganisms, particularly white-rot fungi and their lignin-degrading enzymes like laccase, will be crucial for understanding the natural attenuation of this compound in the environment. researchgate.net

Bioremediation : Research into the use of specific microbial strains or enzymes for the targeted degradation of this compound could lead to the development of effective bioremediation strategies for contaminated sites.

Green Chemistry : Beyond its synthesis, this compound may find applications as a "green" chemical. For example, its antioxidant properties could be explored as a sustainable alternative to existing additives in various industrial processes.

By understanding and harnessing the environmental chemistry of this compound, it may be possible to develop new technologies that contribute to a more sustainable future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dibromo-6-methoxyphenol, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via electrophilic bromination of 6-methoxyphenol using brominating agents like Br₂ in acetic acid or HBr/H₂O₂. The choice of brominating agent affects regioselectivity: Br₂ in glacial acetic acid favors para-substitution first, while HBr/H₂O₂ may reduce side reactions. Reaction temperature (0–25°C) and stoichiometry (2.2 eq Br₂) are critical to minimize di-bromination at unintended positions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound?

  • Methodological Answer : SC-XRD involves growing high-quality crystals (e.g., via slow evaporation in methanol/water) and collecting intensity data using Mo-Kα radiation. Structure solution is achieved using direct methods in SHELXS, followed by refinement with SHELXL. Hydrogen bonding and halogen interactions are analyzed via ORTEP-3 visualizations. Anisotropic displacement parameters for bromine atoms require careful modeling to avoid overfitting .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments rely on chemical shift trends (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm). DEPT-135 distinguishes CH₃/CH₂/CH groups.
  • IR : Confirms phenolic O-H (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹).
  • MS : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., [M]⁺ at m/z 282) and fragmentation patterns. Cross-validation with computational spectroscopy (DFT) resolves ambiguities .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data for this compound be reconciled?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal packing in SC-XRD. For NMR, compare experimental data with DFT-calculated shifts (B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM for methanol). For crystallography, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···O contacts) that may distort bond angles .

Q. What experimental design principles optimize the degradation of this compound in advanced oxidation processes (AOPs)?

  • Methodological Answer : Use a central composite design (CCD) to evaluate variables like pH (3–9), H₂O₂ concentration (0.1–1 mM), and Fe²⁺ catalyst (0.05–0.5 mM). Response surface methodology (RSM) identifies optimal conditions (e.g., pH 5, 0.3 mM Fe²⁺) for maximizing degradation efficiency. LC-MS monitors intermediate formation (e.g., debrominated products) to validate pathways .

Q. What strategies improve crystallization outcomes for this compound when traditional methods fail?

  • Methodological Answer : If vapor diffusion fails, employ solvent layering (e.g., dichloromethane layered with hexane) or microseeding. For polymorph control, vary solvent polarity (e.g., DMF vs. ethanol). Thermal gravimetric analysis (TGA) ensures solvent-free crystals. High-resolution data collection (<1 Å) mitigates disorder in bromine positions .

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